Cas no 1014-02-4 (4-(Diethoxymethyl)-2-methylpyrimidine)

4-(Diethoxymethyl)-2-methylpyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-(Diethoxymethyl)-2-methylpyrimidine
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- Inchi: 1S/C10H16N2O2/c1-4-13-10(14-5-2)9-6-7-11-8(3)12-9/h6-7,10H,4-5H2,1-3H3
- InChI Key: HUYPCVVJOVTPPQ-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=CN=C(C)N=1)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 149
- XLogP3: 1
- Topological Polar Surface Area: 44.2
4-(Diethoxymethyl)-2-methylpyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A089005561-25g |
4-(Diethoxymethyl)-2-methylpyrimidine |
1014-02-4 | 97% | 25g |
$2110.50 | 2023-09-04 | |
Alichem | A089005561-5g |
4-(Diethoxymethyl)-2-methylpyrimidine |
1014-02-4 | 97% | 5g |
$860.28 | 2023-09-04 | |
Alichem | A089005561-10g |
4-(Diethoxymethyl)-2-methylpyrimidine |
1014-02-4 | 97% | 10g |
$1242.18 | 2023-09-04 |
4-(Diethoxymethyl)-2-methylpyrimidine Related Literature
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
Additional information on 4-(Diethoxymethyl)-2-methylpyrimidine
4-(Diethoxymethyl)-2-methylpyrimidine (CAS 1014-02-4): A Versatile Pyrimidine Derivative with Broad Applications
4-(Diethoxymethyl)-2-methylpyrimidine (CAS 1014-02-4) is a specialized pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique diethoxymethyl and methyl substituents, serves as a key intermediate in the synthesis of various bioactive molecules. Its molecular formula, C10H16N2O2, and molecular weight of 196.25 g/mol make it a valuable building block in organic chemistry.
The growing interest in 4-(Diethoxymethyl)-2-methylpyrimidine is driven by its role in developing novel drug candidates and crop protection agents. Researchers are particularly intrigued by its potential in central nervous system (CNS) drug development, where pyrimidine derivatives have shown promise in addressing neurological disorders. Recent studies highlight its utility in creating selective kinase inhibitors, a hot topic in cancer research and autoimmune disease treatment.
From a chemical perspective, 4-(Diethoxymethyl)-2-methylpyrimidine exhibits several notable properties. The compound typically appears as a colorless to pale yellow liquid at room temperature, with moderate solubility in common organic solvents. Its boiling point and refractive index make it particularly useful in various synthetic applications. The diethoxymethyl group provides unique reactivity patterns that differentiate it from simpler pyrimidine derivatives.
The synthesis of 4-(Diethoxymethyl)-2-methylpyrimidine typically involves multistep organic reactions starting from basic pyrimidine precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the pharmaceutical industry's growing commitment to sustainable practices. Advanced purification techniques, including column chromatography and distillation, ensure high purity levels suitable for research and industrial applications.
In pharmaceutical applications, 4-(Diethoxymethyl)-2-methylpyrimidine serves as a crucial intermediate for heterocyclic compound synthesis. Its structural features make it particularly valuable for developing small molecule therapeutics targeting various disease pathways. Recent patent literature reveals its incorporation into compounds with potential anti-inflammatory and neuroprotective activities, aligning with current medical research trends.
The agrochemical sector utilizes 4-(Diethoxymethyl)-2-methylpyrimidine in developing next-generation pesticides and herbicides. Its molecular framework contributes to the creation of compounds with improved target specificity and environmental compatibility, addressing the growing demand for sustainable crop protection solutions. Researchers are particularly interested in its potential for systemic acquired resistance (SAR) inducers, a cutting-edge approach in plant disease management.
Quality control of 4-(Diethoxymethyl)-2-methylpyrimidine involves rigorous analytical techniques. Standard characterization methods include HPLC analysis, GC-MS, and NMR spectroscopy, ensuring batch-to-batch consistency. The compound's stability profile under various storage conditions is well-documented, with recommended storage in cool, dry environments under inert atmosphere for optimal shelf life.
Market trends indicate growing demand for 4-(Diethoxymethyl)-2-methylpyrimidine, particularly from contract research organizations and specialty chemical manufacturers. The compound's pricing reflects its specialized nature and the complexity of its synthesis. Current research publications and patent filings suggest expanding applications, making it a compound to watch in the fine chemicals sector.
Safety considerations for handling 4-(Diethoxymethyl)-2-methylpyrimidine follow standard laboratory protocols. While not classified as highly hazardous, proper personal protective equipment including gloves and safety glasses is recommended. Material safety data sheets provide comprehensive guidance on handling, storage, and disposal procedures in compliance with global chemical regulations.
The future outlook for 4-(Diethoxymethyl)-2-methylpyrimidine appears promising, with ongoing research exploring novel applications in material science and catalysis. Its structural versatility continues to inspire innovative synthetic strategies, particularly in medicinal chemistry and drug discovery programs. As the scientific community seeks more efficient synthetic routes and broader applications, this compound remains a valuable asset in chemical research and development.
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